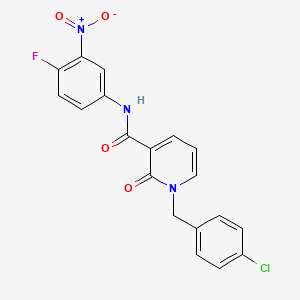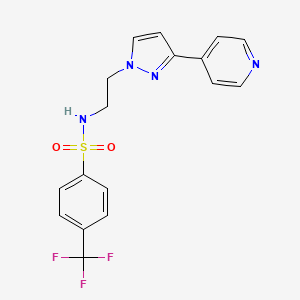
5,6,7,8-Tetrahydrocinnoline-3-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7,8-Tetrahydrocinnoline-3-carboxylic acid hydrochloride is a chemical compound . It is related to 3-(7-(tert-Butoxycarbonyl)-2-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoic acid hydrochloride, which is used as a rigid linker for PROTAC® development .
Synthesis Analysis
The synthesis of 5,6,7,8-Tetrahydrocinnoline-3-carboxylic acid hydrochloride and related compounds has been the focus of several scientific studies . For instance, one study focused on 5,6,7,8-tetrahydro [1, 2, 4]-triazolo [4,3- a ]pyrazines (THTP), which are elements of the condensed system .Molecular Structure Analysis
The molecular structure of 5,6,7,8-Tetrahydrocinnoline-3-carboxylic acid hydrochloride is represented by the Inchi Code: 1S/C9H10N2O2.ClH/c12-9(13)8-5-6-3-1-2-4-7(6)10-11-8;/h5H,1-4H2,(H,12,13);1H . The molecular weight of this compound is 214.65 .It has a storage temperature of room temperature (RT) and is shipped under normal conditions . The compound’s IUPAC name is 5,6,7,8-tetrahydrocinnoline-3-carboxylic acid hydrochloride .
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis
Heterocycles Fused on 4-Oxoquinoline-3-carboxylic Acid : The synthesis of tetrahydro[1,4]thiazino[2,3-h]quinoline-8-carboxylic acids demonstrates the chemical versatility of structurally related heterocycles, suggesting that modifications of the cinnoline structure can yield compounds with potentially unique chemical and physical properties. This study's methodology might be applicable to the synthesis of derivatives of 5,6,7,8-tetrahydrocinnoline-3-carboxylic acid;hydrochloride for research in material science or pharmaceutical development (Al-huniti, Zahra, & El-Abadelah, 2007).
Ion Transport and Membrane Permeability
Studies on Synthetic Ionophores : Research on ω-hydroxy carboxylic acids, including those related to the cinnoline framework, explores their utility as carriers for alkali metal ions through liquid membranes. This work highlights the potential of cinnoline derivatives in developing new materials for selective ion transport, a crucial area in membrane technology and separation processes (Yamaguchi et al., 1988).
Antileukemic Activity
Synthesis and Evaluation of Antileukemic Activity : The exploration of cinnoline derivatives for their antileukemic properties provides insight into the therapeutic potential of these compounds. The study suggests that modifications on the cinnoline core could lead to potent antileukemic agents, underlining the importance of heterocyclic chemistry in drug discovery and development (Ladurée et al., 1989).
Antibacterial and Anti-inflammatory Agents
Tetrazolo[1,5-a]quinoline Derivatives : The synthesis and evaluation of tetrazolo[1,5-a]quinoline derivatives as anti-inflammatory and antibacterial agents reveal the potential of cinnoline analogs in medicinal chemistry. This research underscores the role of cinnoline structures in developing new therapeutics for inflammation and bacterial infections (Bekhit et al., 2004).
Fluorophore Development
Excited-state Intramolecular Proton Transfer (ESIPT) Inspired Fluorophores : The study of azole-quinoline-based fluorophores, inspired by excited-state intramolecular proton transfer mechanisms, indicates the potential of cinnoline derivatives in developing advanced fluorescent materials. This research contributes to the field of photophysical chemistry and material science, aiming at new applications in sensing and imaging (Padalkar & Sekar, 2014).
Safety and Hazards
The safety information for 5,6,7,8-Tetrahydrocinnoline-3-carboxylic acid hydrochloride indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and its hazard statements include H315, H319, and H335 . These statements correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively .
Eigenschaften
IUPAC Name |
5,6,7,8-tetrahydrocinnoline-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.ClH/c12-9(13)8-5-6-3-1-2-4-7(6)10-11-8;/h5H,1-4H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPPZNANNPUFHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydrocinnoline-3-carboxylic acid;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2916550.png)
![9-(4-ethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2916551.png)

![4-(N,N-diallylsulfamoyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2916555.png)
![3-(4-methoxyphenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide](/img/structure/B2916556.png)
![Dimethyl 5-(4-fluorophenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2916557.png)
![Oxolan-2-yl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2916559.png)






